Tipelukast-D6 -

Tipelukast-D6

Catalog Number: EVT-13977774
CAS Number:
Molecular Formula: C29H38O7S
Molecular Weight: 536.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tipelukast-D6 is a deuterated derivative of Tipelukast, a leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis. The incorporation of deuterium (D) in the compound allows for enhanced tracking and analysis in pharmacokinetic studies, enabling researchers to study its behavior and metabolism in biological systems more accurately.

Source

Tipelukast was initially developed as a therapeutic agent to mitigate inflammation associated with asthma. The D6 variant is synthesized to provide insights into the compound's metabolic pathways and interactions within the body, making it valuable for both clinical and research applications.

Classification

Tipelukast-D6 falls under the category of leukotriene receptor antagonists. These compounds inhibit the action of leukotrienes, which are inflammatory mediators involved in various allergic and inflammatory responses. The chemical classification includes:

  • Chemical Class: Sulfidopeptide leukotriene receptor antagonists
  • Therapeutic Class: Anti-inflammatory agents
Synthesis Analysis

Methods

The synthesis of Tipelukast-D6 involves the deuteration of Hydroxy Tipelukast. This process typically employs deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms into the molecular structure.

Technical Details

Molecular Structure Analysis

Structure

The molecular formula for Tipelukast-D6 is C29H32D6O7SC_{29}H_{32}D_6O_7S. The structure includes multiple functional groups that contribute to its activity as a leukotriene receptor antagonist.

Data

  • Molecular Weight: 530.673 g/mol
  • Exact Mass: 530.233826 g/mol
  • Density: 1.2 ± 0.1 g/cm³
  • Boiling Point: 735.3 ± 60.0 °C at 760 mmHg
  • Flash Point: 398.5 ± 32.9 °C
Chemical Reactions Analysis

Reactions

Tipelukast-D6 can undergo various chemical reactions, including:

  • Oxidation: Formation of oxides from the compound.
  • Reduction: Conversion into reduced forms.
  • Substitution: Replacement of functional groups within the molecule.

Technical Details

  1. Common Reagents:
    • Oxidizing agents such as potassium permanganate.
    • Reducing agents like sodium borohydride.
    • Nucleophiles for substitution reactions.
  2. Reaction Conditions:
    • Controlled temperatures and pH levels are maintained during reactions to ensure desired outcomes.
  3. Major Products Formed:
    • Depending on the reaction type, products may include oxidized derivatives, reduced forms, or substituted compounds.
Mechanism of Action

Tipelukast-D6 functions primarily as a leukotriene receptor antagonist by binding to leukotriene receptors, thereby blocking the action of leukotrienes such as leukotriene D4 (LTD4). This action reduces inflammation associated with asthma and allergic reactions.

Process Data

  • The binding affinity for LTD4 receptors is significant, with an inhibitory concentration (IC50) value indicating effective receptor blockade.
  • This mechanism aids in alleviating symptoms related to bronchoconstriction and inflammation in respiratory conditions.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to extreme temperatures and moisture.
  • Reactivity: Reacts with strong oxidizing agents; care should be taken during handling.
Applications

Tipelukast-D6 is primarily utilized in scientific research, particularly in pharmacokinetic studies where it serves as a tracer compound. Its applications include:

  • Metabolic Studies: Tracking distribution and metabolism within biological systems.
  • Mechanistic Studies: Understanding reaction mechanisms involving leukotriene pathways.
  • Therapeutic Research: Evaluating efficacy and safety profiles in preclinical models for asthma treatments.

The incorporation of deuterium allows researchers to gain deeper insights into drug behavior without altering its fundamental properties, making Tipelukast-D6 a valuable tool in pharmaceutical research.

Introduction to Tipelukast-D6 in Contemporary Pharmacological Research

Role of Deuterated Isotopologues in Drug Development and Metabolite Tracking

Deuterated isotopologues like Tipelukast-D6 exemplify the strategic application of isotopic labeling to overcome analytical challenges in drug development. The incorporation of deuterium (a stable, non-radioactive hydrogen isotope with twice the atomic mass) creates distinctive spectroscopic signatures while preserving nearly identical chemical behavior to the protiated molecule. This enables unambiguous differentiation between drug molecules and endogenous compounds in complex biological matrices [9].

Tipelukast-D6 is specifically designed to function as an internal standard in mass spectrometry-based assays. Its near-identical chromatographic behavior to non-deuterated Tipelukast and its metabolites, combined with a predictable +6 Da mass shift, allows for highly accurate quantification during pharmacokinetic and metabolic studies [2] [7]. This precision is critical given the complex metabolic pathways of Tipelukast, which undergoes hepatic transformations including hydroxylation, glucuronidation, and sulfation [8]. The deuterium atoms are incorporated at metabolically stable sites (the propoxy linker), ensuring the isotopic label remains intact during biotransformation, thereby enabling reliable tracking of all downstream metabolites [7] [9].

Table 1: Key Specifications of Research-Grade Tipelukast-D6

PropertySpecificationSource/Reference
Molecular FormulaC₂₉H₃₂D₆O₇SMedChemExpress [7]
Molecular Weight536.71 g/molMuseChem [7]
Purity≥95%MuseChem [7]
Primary Research UseMass Spectrometry Internal StandardPharmAffiliates [4]
Storage Conditions2°C to 8°CMuseChem [7]
Deuterium PositionPropoxy linker (-O-CH₂-CD₂-CD₂-S-)PharmAffiliates [4]

The synthesis of such isotopologues requires specialized methodologies to achieve high isotopic purity (>99% deuterium incorporation per designated position). Modern approaches leverage organometallic chemistry and chiral deuteration techniques to minimize isotopic impurities (e.g., d5, d7 variants) that could compromise analytical accuracy [9]. Molecular Rotational Resonance (MRR) spectroscopy has emerged as a gold standard for verifying isotopic purity, distinguishing isotopomers based on minute differences in moments of inertia – a capability beyond traditional NMR or MS [9].

Contextualizing Tipelukast-D6 Within Anti-Fibrotic and Anti-Inflammatory Therapeutic Strategies

Tipelukast-D6 serves as an essential analytical tool for elucidating the pharmacology of its parent compound, Tipelukast (MN-001), a multi-targeted agent with demonstrated anti-fibrotic activity. Tipelukast’s primary mechanisms include:

  • Leukotriene (LT) Receptor Antagonism: Potently inhibits cysteinyl leukotriene receptors (CysLT1/CysLT2), reducing pro-inflammatory signaling [1] [8].
  • Phosphodiesterase (PDE) Inhibition: Primarily targets PDE3 and PDE4, elevating intracellular cAMP levels to modulate inflammatory responses [1].
  • 5-Lipoxygenase (5-LO) Inhibition: Suppresses leukotriene biosynthesis at the enzymatic level [1] [5].

These combined actions disrupt pathogenic pathways implicated in fibrosis development, particularly the 5-LO/LT axis identified as a key driver in conditions like non-alcoholic steatohepatitis (NASH) and idiopathic pulmonary fibrosis (IPF) [1] [5]. Preclinical studies demonstrate Tipelukast significantly downregulates expression of pro-fibrotic genes including LOXL2, Collagen Type 1, and TIMP-1, alongside pro-inflammatory mediators like CCR2 and MCP-1 [1].

Table 2: Key Anti-Fibrotic Molecular Targets Modulated by Tipelukast (MN-001)

Target CategorySpecific TargetsFunctional Consequence
Pro-Fibrotic GenesLOXL2, Collagen Type 1, TIMP-1Reduced extracellular matrix deposition
Pro-Inflammatory GenesCCR2, MCP-1Decreased macrophage recruitment
Enzymes/Receptors5-Lipoxygenase, PDE3/4, CysLT1/2 receptorsInhibition of inflammatory signaling

Tipelukast-D6 enables precise quantification of tissue distribution and metabolic clearance of Tipelukast in in vivo models of fibrosis. This capability is crucial for understanding the pharmacodynamic relationships underlying its efficacy in animal models of NASH and IPF [1] [5]. By using Tipelukast-D6 as an internal standard, researchers can accurately measure concentrations of the parent drug and its hydroxy-metabolite (Hydroxy Tipelukast) in liver, lung, and plasma samples, thereby correlating drug exposure with reductions in fibrotic markers [4] [7]. This analytical precision directly supports translational efforts in clinical development, including Phase 2 trials for IPF [5].

Furthermore, Tipelukast-D6 facilitates metabolite identification studies critical for safety assessment. The deuterium labeling pattern allows researchers to distinguish between phase I metabolites (e.g., those arising from oxidative dealkylation) and phase II conjugates without interference from endogenous compounds. This is exemplified by its application in characterizing Hydroxy Tipelukast-d6 Sodium Salt (C₂₉H₃₃D₆NaO₇S, MW 560.71 g/mol), a major circulating metabolite [6].

Properties

Product Name

Tipelukast-D6

IUPAC Name

4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenyl)sulfanyl-1,1,2,2,3,3-hexadeuteriopropoxy]-2-propylphenoxy]butanoic acid

Molecular Formula

C29H38O7S

Molecular Weight

536.7 g/mol

InChI

InChI=1S/C29H38O7S/c1-5-9-23-25(14-12-22(20(4)31)29(23)36-16-7-11-27(32)33)35-17-8-18-37-26-15-13-21(19(3)30)28(34)24(26)10-6-2/h12-15,34H,5-11,16-18H2,1-4H3,(H,32,33)/i8D2,17D2,18D2

InChI Key

KPWYNAGOBXLMSE-YUZNWSDISA-N

Canonical SMILES

CCCC1=C(C=CC(=C1OCCCC(=O)O)C(=O)C)OCCCSC2=C(C(=C(C=C2)C(=O)C)O)CCC

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=C(C(=C(C=C1)C(=O)C)OCCCC(=O)O)CCC)C([2H])([2H])SC2=C(C(=C(C=C2)C(=O)C)O)CCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.